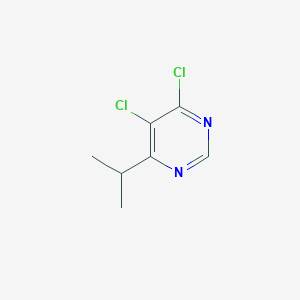

4,5-Dichloro-6-isopropylpyrimidine

Overview

Description

4,5-Dichloro-6-isopropylpyrimidine (DCIP) is a pyrimidine derivative, which has gained significant attention in the scientific community due to its diverse applications in various fields. DCIP is a pale yellow crystalline solid that is soluble in water, ethanol, and acetone.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-isopropylpyrimidine involves the inhibition of succinate dehydrogenase, which is an enzyme involved in the Krebs cycle. 4,5-Dichloro-6-isopropylpyrimidine binds to the active site of the enzyme and prevents the conversion of succinate to fumarate, leading to a decrease in the production of ATP. This, in turn, leads to a decrease in cellular respiration and energy production.

Biochemical and Physiological Effects:

4,5-Dichloro-6-isopropylpyrimidine has been shown to have a range of biochemical and physiological effects. Studies have shown that 4,5-Dichloro-6-isopropylpyrimidine can induce apoptosis in cancer cells by inhibiting mitochondrial respiration. 4,5-Dichloro-6-isopropylpyrimidine has also been shown to have antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, 4,5-Dichloro-6-isopropylpyrimidine has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

4,5-Dichloro-6-isopropylpyrimidine has several advantages as a reagent in laboratory experiments. It is stable and easy to handle, and its purity can be easily determined by spectroscopic methods. Additionally, 4,5-Dichloro-6-isopropylpyrimidine is readily available and relatively inexpensive. However, there are also some limitations to the use of 4,5-Dichloro-6-isopropylpyrimidine in laboratory experiments. For example, it can be toxic to cells at high concentrations, and its solubility in water is limited, which can affect its efficacy in certain experiments.

Future Directions

There are several future directions for the study of 4,5-Dichloro-6-isopropylpyrimidine. One potential area of research is the development of 4,5-Dichloro-6-isopropylpyrimidine-based antimicrobial agents. Another area of research is the use of 4,5-Dichloro-6-isopropylpyrimidine as a potential anticancer agent. Additionally, further studies are needed to explore the antioxidant properties of 4,5-Dichloro-6-isopropylpyrimidine and its potential applications in the treatment of oxidative stress-related diseases.

Conclusion:

In conclusion, 4,5-Dichloro-6-isopropylpyrimidine is a versatile compound that has diverse applications in various fields of science. Its synthesis method is straightforward, and its purity can be easily determined. 4,5-Dichloro-6-isopropylpyrimidine has been extensively studied for its potential as an antimicrobial, antitumor, and antioxidant agent. While there are some limitations to its use in laboratory experiments, 4,5-Dichloro-6-isopropylpyrimidine remains a valuable reagent for scientific research. Future research on 4,5-Dichloro-6-isopropylpyrimidine may lead to the development of novel therapies for a range of diseases.

Scientific Research Applications

4,5-Dichloro-6-isopropylpyrimidine is a versatile compound that has been extensively studied for its applications in various fields of science. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4,5-Dichloro-6-isopropylpyrimidine is also used as an analytical reagent for the determination of the activity of succinate dehydrogenase in biological samples. Additionally, 4,5-Dichloro-6-isopropylpyrimidine has been studied for its potential as an antimicrobial and antitumor agent.

properties

CAS RN |

141602-30-4 |

|---|---|

Product Name |

4,5-Dichloro-6-isopropylpyrimidine |

Molecular Formula |

C7H8Cl2N2 |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

4,5-dichloro-6-propan-2-ylpyrimidine |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3 |

InChI Key |

DLICKGPXHFTODT-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=NC=N1)Cl)Cl |

Canonical SMILES |

CC(C)C1=C(C(=NC=N1)Cl)Cl |

synonyms |

4,5-DICHLORO-6-ISOPROPYLPYRIMIDINE |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

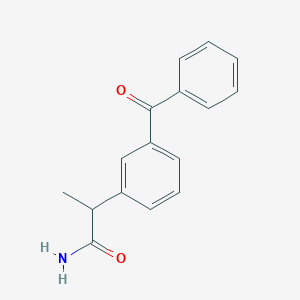

![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)

![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)